Product packaging for 1-Boc-4-ethynyl-1H-imidazole(Cat. No.:)

1-Boc-4-ethynyl-1H-imidazole

Cat. No.: B13592921
M. Wt: 192.21 g/mol
InChI Key: WYPLVOIHZOIMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-ethynyl-1H-imidazole is a valuable synthetic intermediate designed for research and further manufacturing applications, particularly in medicinal chemistry. The compound features a 1H-imidazole core that is functionalized with both a Boc (tert-butoxycarbonyl) protecting group and an ethynyl moiety . The Boc group is a standard protecting group in organic synthesis, enhancing the molecule's stability and allowing for selective deprotection in multi-step reactions . The ethynyl group provides a versatile handle for further chemical modification, most notably via metal-catalyzed coupling reactions such as the Click reaction (CuAAC) or Sonogashira cross-coupling, enabling researchers to rapidly generate diverse compound libraries . Imidazole derivatives are privileged structures in drug discovery, known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties . This makes this compound a key building block for the synthesis of novel bioactive molecules and potential pharmaceutical candidates. This product is intended for research and further manufacturing use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B13592921 1-Boc-4-ethynyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

tert-butyl 4-ethynylimidazole-1-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-5-8-6-12(7-11-8)9(13)14-10(2,3)4/h1,6-7H,2-4H3

InChI Key

WYPLVOIHZOIMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C#C

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Boc 4 Ethynyl 1h Imidazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.govresearchgate.netwikipedia.org 1-Boc-4-ethynyl-1H-imidazole, with its terminal alkyne functionality, is a versatile substrate for this transformation, enabling its conjugation with a wide array of azide-containing molecules. The reaction is valued for its mild conditions, high yields, and exceptional regioselectivity. researchgate.netfrontiersin.orgbeilstein-journals.org

A defining characteristic of the CuAAC reaction is its outstanding regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.govnih.gov When this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst, the reaction proceeds to form a single regioisomer: the 1-(1-Boc-1H-imidazol-4-yl)-4-substituted-1H-1,2,3-triazole.

This high degree of regiocontrol is a direct consequence of the reaction mechanism, which is distinct from a concerted cycloaddition. wikipedia.org The reaction's scope is broad, tolerating a wide variety of functional groups on the azide coupling partner, including esters, carboxylic acids, amides, and free hydroxyl groups. beilstein-journals.org The reaction can be performed in various solvents, often including aqueous mixtures, which makes it particularly suitable for bioconjugation applications. beilstein-journals.orgnih.gov

The versatility of the CuAAC reaction using imidazole-based alkynes is demonstrated by its application in synthesizing complex molecular architectures, from porphyrin conjugates to potential antiarrhythmic agents. beilstein-journals.orgnih.gov The reaction's reliability and specificity make it a preferred method for creating stable triazole linkages in diverse fields such as medicinal chemistry, material science, and chemical biology. nih.govresearchgate.net

Reaction TypeCatalystAlkyne SubstrateProduct(s)Key Feature
Thermal Huisgen CycloadditionNone (Heat)Terminal or Internal AlkyneMixture of 1,4- and 1,5-regioisomersLow regioselectivity wikipedia.orgnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Terminal Alkyne (e.g., this compound)Exclusively 1,4-disubstituted 1,2,3-triazoleHigh regioselectivity researchgate.netwikipedia.orgnih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium(II)Terminal or Internal AlkyneExclusively 1,5-disubstituted 1,2,3-triazoleComplementary regioselectivity to CuAAC nih.gov

While the CuAAC reaction can proceed with simple copper(I) salts, the use of ligand systems significantly enhances its kinetics and efficiency. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing disproportionation, and protecting sensitive substrates, particularly in biological applications. nih.gov Furthermore, ligands can increase the solubility of the copper catalyst and accelerate the catalytic cycle. beilstein-journals.org

Various types of ligands have been developed to optimize the CuAAC reaction. Nitrogen-based ligands, such as tris(triazolylmethyl)amine derivatives (e.g., THPTA), are widely used, especially in aqueous media for bioconjugation, as they accelerate the reaction and protect biomolecules from oxidative damage. nih.gov Phosphine (B1218219) ligands, such as triphenylphosphine, have also been employed to facilitate CuAAC in organic media, sometimes serving a dual role as both a ligand and a reducing agent for a Cu(II) precatalyst. beilstein-journals.org

The choice of ligand can have a complex effect on the reaction rate, which may vary with reactant concentrations. researchgate.net For reactions involving this compound, the imidazole (B134444) moiety itself can coordinate with the copper center, potentially influencing the reaction kinetics. However, the addition of specifically designed accelerating ligands is generally necessary to achieve maximal rates and yields, especially in demanding applications. nih.govresearchgate.net The development of well-defined Cu(I) complexes with tailored ligands has been a key area of research to create more robust and efficient catalytic systems. mdpi.com

The mechanism of the CuAAC reaction is understood to be a stepwise process, which accounts for its high regioselectivity. nih.gov The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne, this compound, to form a copper(I) acetylide intermediate. nih.govbeilstein-journals.org This step is believed to be the rate-determining step in many cases.

The organic azide then coordinates to the copper center of the acetylide complex. This is followed by a cycloaddition step where the distal nitrogen of the azide attacks the internal carbon of the copper-bound alkyne, forming a six-membered copper(III) metallacycle intermediate. This intermediate is unstable and undergoes rapid reductive elimination to release the 1,4-disubstituted triazole product and regenerate the catalytically active copper(I) species, allowing the cycle to continue. nih.gov Some mechanistic proposals suggest the involvement of polynuclear copper acetylide species, where a second copper atom may activate the azide, further facilitating the cycloaddition. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that, unlike CuAAC, proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a modified cycloalkyne, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cn

The substrate, this compound, is a terminal alkyne and lacks the requisite ring strain to participate directly in SPAAC as the alkyne component. The key reactants in SPAAC are strained cyclooctynes, such as dibenzocyclooctynes (DIBO) or difluorinated cyclooctynes (DIFO). magtech.com.cnnih.gov These strained alkynes react rapidly and selectively with azide-functionalized molecules. magtech.com.cn

Therefore, this compound is not a suitable substrate for initiating SPAAC reactions. While the imidazole scaffold could theoretically be incorporated into a molecule containing an azide to react with a strained cycloalkyne, the ethynyl (B1212043) group of this compound itself is not reactive under SPAAC conditions. Its utility in click chemistry is primarily channeled through the metal-catalyzed CuAAC pathway. The development of SPAAC was driven by the need to avoid the cytotoxicity associated with copper catalysts in living systems. magtech.com.cn

Palladium-Catalyzed Transformations Involving the Ethynyl Moiety

The terminal ethynyl group of this compound serves as a versatile handle for various palladium-catalyzed transformations, most notably for the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.

The Sonogashira cross-coupling reaction is a premier example of a palladium-catalyzed reaction involving terminal alkynes. This reaction couples terminal alkynes with aryl or vinyl halides (or triflates) to form disubstituted alkynes. mdpi.com In this context, this compound can be coupled with a wide range of aryl or vinyl electrophiles.

The catalytic system for the Sonogashira reaction typically consists of a palladium complex, often with phosphine or N-heterocyclic carbene (NHC) ligands, and a copper(I) co-catalyst (e.g., CuI). mdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from this compound and the Cu(I) salt), and concluding with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

This methodology provides a direct route to synthesize aryl- and vinyl-substituted imidazoles, which are important scaffolds in medicinal chemistry. The reaction conditions can be tuned by the choice of palladium source, ligand, base, and solvent to accommodate a variety of functional groups on the coupling partners. orgsyn.org Beyond Sonogashira coupling, other palladium-catalyzed reactions can also utilize the terminal alkyne for constructing more complex heterocyclic systems through cascade or annulation reactions. mdpi.com

ReactionKey ReactantsCatalyst SystemBond FormedPrimary Product Type
CuAACTerminal Alkyne + AzideCopper(I)C-N, N-N1,4-Disubstituted 1,2,3-Triazole
SPAACStrained Cycloalkyne + AzideNone (Strain-driven)C-N, N-NFused 1,2,3-Triazole
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePalladium(0) + Copper(I)C-C (sp-sp2)Disubstituted Alkyne

Oxidative Heck Cross-Coupling Processes

The ethynyl group of this compound serves as a key handle for the construction of carbon-carbon bonds via oxidative Heck cross-coupling reactions. While direct studies on this specific substrate are not extensively detailed in the reviewed literature, the reactivity of related vinyl- and aryl-imidazoles provides a strong basis for understanding its potential transformations.

In a general sense, the oxidative Heck reaction involves the palladium(II)-catalyzed coupling of an organometallic reagent with an alkene or alkyne. This process is distinct from the traditional Heck reaction, which typically employs aryl or vinyl halides. The catalytic cycle of an oxidative Heck reaction generally involves the transmetalation of the organometallic reagent to the Pd(II) center, followed by migratory insertion of the unsaturated partner and subsequent β-hydride elimination to afford the coupled product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst.

For instance, studies on the oxidative Heck cross-coupling of 4-vinylimidazoles with aromatic boronic acids have demonstrated the feasibility of such transformations within the imidazole framework. These reactions often proceed in the absence of a base, which can be advantageous in preventing side reactions. The reactivity in these systems has been shown to be significantly enhanced by the presence of nitrogen-based ligands.

Based on these precedents, it is anticipated that this compound would undergo oxidative Heck coupling with reagents like arylboronic acids to yield 4-(diaryl-ethynyl)-1H-imidazole derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and oxidant, would be crucial in determining the efficiency and selectivity of the transformation.

Table 1: Representative Conditions for Oxidative Heck Cross-Coupling of Imidazole Derivatives

CatalystLigandOxidantSolventTemperature (°C)
Pd(OAc)₂BathocuproineMnO₂AcetonitrileAmbient
Pd(OAc)₂NoneO₂DMF80

Note: This table is illustrative and based on related vinyl-imidazole systems due to the lack of specific data for this compound.

Other Cycloaddition and Addition Reactions at the Ethynyl Group

The electron-rich triple bond of this compound is a prime substrate for various cycloaddition and addition reactions, enabling the construction of diverse heterocyclic systems.

1,3-Dipolar Cycloadditions: The reaction of alkynes with 1,3-dipoles, such as azides, is a powerful tool for the synthesis of five-membered heterocycles. The Huisgen 1,3-dipolar cycloaddition between an azide and the ethynyl group of this compound would be expected to yield a 1,2,3-triazole derivative. This reaction can proceed thermally or be catalyzed by copper(I), with the latter often providing higher yields and regioselectivity. The electronic nature of the imidazole ring and the substituents on the azide would influence the rate and regiochemical outcome of the cycloaddition.

Diels-Alder Reactions: While less common for simple alkynes, the ethynyl group of this compound could potentially act as a dienophile in [4+2] Diels-Alder cycloadditions with electron-rich dienes, particularly under forcing conditions or with Lewis acid catalysis. The success of such reactions would be highly dependent on the nature of the diene and the ability to overcome the lower reactivity of the alkyne dienophile compared to activated alkenes. DFT studies on related imidazole-containing dienes have shown that the electronic nature of the imidazole ring plays a crucial role in the feasibility and outcome of Diels-Alder reactions.

Nucleophilic Additions: The ethynyl group is also susceptible to nucleophilic attack, particularly when activated by the imidazole ring. Reactions with various nucleophiles, such as thiols, amines, and alcohols, can lead to the formation of vinylimidazole derivatives. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be influenced by the reaction conditions and the nature of the nucleophile.

Elucidation of Chemo- and Regioselectivity in Reactions of this compound

The chemo- and regioselectivity of reactions involving this compound are governed by a combination of electronic and steric factors associated with both the imidazole ring and the reacting partner.

Chemoselectivity: In molecules containing multiple reactive sites, achieving chemoselectivity is paramount. For this compound, the primary sites of reactivity are the ethynyl group and the C2 and C5 positions of the imidazole ring. In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands can direct the reaction to a specific site. For instance, certain ligand systems can promote C-H activation and functionalization at the C5 position, while others might favor reactions at the ethynyl group. The Boc protecting group on the nitrogen atom plays a significant role in modulating the electronic properties of the imidazole ring and influencing its reactivity profile.

Regioselectivity: In addition and cycloaddition reactions, the regiochemical outcome is a critical consideration.

In Oxidative Heck Reactions: The regioselectivity of the addition of the aryl group and the palladium catalyst across the alkyne is a key determinant of the final product structure. Steric hindrance and the electronic bias of the triple bond, influenced by the imidazole ring, will direct the approach of the palladium-aryl complex.

In 1,3-Dipolar Cycloadditions: The reaction of the unsymmetrical ethynyl-imidazole with an unsymmetrical 1,3-dipole can lead to two possible regioisomers. The preferred isomer is often dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. DFT calculations on similar systems have been instrumental in predicting and explaining the observed regioselectivity.

In Nucleophilic Additions: The site of nucleophilic attack on the ethynyl group is influenced by the polarization of the triple bond. The electron-donating or -withdrawing nature of the imidazole ring, as modulated by the Boc group, will affect the electron density at the two acetylenic carbons, thereby directing the incoming nucleophile.

Advanced Applications of 1 Boc 4 Ethynyl 1h Imidazole As a Molecular Synthon

Construction of Complex Heterocyclic Systems and Molecular Architectures

The presence of both a reactive alkyne and a protected imidazole (B134444) ring in 1-Boc-4-ethynyl-1H-imidazole provides a powerful platform for the synthesis of intricate molecular structures. The ethynyl (B1212043) group serves as a handle for various coupling reactions, while the imidazole moiety can be incorporated into larger polycyclic systems.

Synthesis of Imidazole-Fused Ring Systems

The imidazole core of this compound can be utilized as a foundation for the construction of fused heterocyclic systems. While direct examples of this specific molecule in intramolecular cyclization reactions are not extensively documented, the known reactivity of similar imidazole derivatives suggests a high potential for such transformations. For instance, methodologies involving intramolecular C-H arylation have been successfully employed to create tricyclic imidazole-based systems containing medium-sized rings. researchgate.net

A plausible synthetic strategy could involve the initial Sonogashira coupling of the ethynyl group with a suitably functionalized aryl halide. Subsequent deprotection of the Boc group, followed by an intramolecular cyclization reaction, could lead to the formation of novel imidazole-fused heterocycles. The specific conditions and catalytic systems for such transformations would need to be optimized, but the versatility of palladium-catalyzed cross-coupling reactions offers a promising avenue for exploration. researchgate.net

Incorporation into Macrocyclic and Cage Structures

The terminal alkyne functionality of this compound is particularly well-suited for the construction of macrocyclic and cage-like structures through reactions such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.orgresearchgate.netmdpi.com These reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex, large-ring systems under mild conditions. wikipedia.org

Table 1: Key Reactions for Macrocyclization

ReactionDescriptionKey Features
Sonogashira Coupling A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.orgForms a carbon-carbon bond, leading to extended conjugated systems. nih.gov
Click Chemistry (CuAAC) A [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I). researchgate.netmdpi.comHighly efficient, regioselective, and forms a stable triazole linkage. researchgate.net

By designing appropriate di- or multifunctional coupling partners, chemists can utilize this compound in a modular fashion to assemble macrocycles with defined sizes and shapes. For example, a difunctionalized aryl halide could be reacted with two equivalents of this compound via a double Sonogashira coupling, followed by a ring-closing reaction. Similarly, a molecule containing two azide groups could be cyclized with a di-alkyne derived from the imidazole synthon using click chemistry. The resulting macrocycles, incorporating the imidazole moiety, could find applications in host-guest chemistry and as precursors to more complex molecular cages. beilstein-journals.org

Role in Supramolecular Chemistry and Host-Guest Recognition

The imidazole ring, with its unique electronic and hydrogen-bonding capabilities, is an excellent component for designing systems governed by non-covalent interactions. This compound serves as a valuable synthon for introducing these properties into larger supramolecular assemblies.

Design and Assembly of Coordination Cages and Polymeric Networks

The nitrogen atoms of the imidazole ring are effective ligands for a variety of metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.commdpi.com The this compound can be deprotected to reveal the N-H proton, allowing for coordination to metal centers. The ethynyl group offers a secondary point of functionality that can be used for post-synthetic modification of the resulting framework, or it can participate in the self-assembly process itself through interactions with the metal centers or other ligands.

Imidazole derivatives have been successfully incorporated into coordination polymers, leading to the formation of one-, two-, and three-dimensional networks with interesting structural and functional properties. mdpi.comresearchgate.net The specific geometry and connectivity of these networks are dictated by the coordination preferences of the metal ion and the nature of any co-ligands present. The incorporation of the ethynylimidazole moiety can influence the porosity and catalytic activity of these materials. nih.gov

Investigation of Non-Covalent Interactions, including Ion-π Interactions

The aromatic imidazole ring of this compound can participate in a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and ion-π interactions. mdpi.com The N-H proton (after deprotection of the Boc group) can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. The planar aromatic ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of supramolecular assemblies. mdpi.com

Furthermore, the electron-rich π-system of the imidazole ring can interact favorably with cations through cation-π interactions. nih.gov Conversely, the introduction of electron-withdrawing groups or coordination to a metal center can create an electron-deficient π-system capable of interacting with anions via anion-π interactions. researchgate.net The ethynyl substituent can also influence these interactions by modulating the electronic properties of the imidazole ring and by participating in its own set of non-covalent interactions, such as C-H···π interactions. nih.gov

Precursor for Advanced Materials and Functional Molecules

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of a variety of advanced materials and functional molecules with potential applications in materials science and medicinal chemistry.

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govnih.govmdpi.comnih.govnih.govresearchgate.net The ability to functionalize the 4-position of the imidazole ring with an ethynyl group opens up avenues for the synthesis of novel imidazole-based therapeutic agents. nih.gov For example, alkynylated imidazoles have been investigated as potent enzyme inhibitors. The ethynyl group can serve as a reactive handle for attaching the imidazole moiety to other pharmacophores or for covalent modification of biological targets.

In the realm of materials science, the incorporation of the ethynylimidazole unit into larger conjugated systems can lead to materials with interesting photophysical and electronic properties. For instance, donor-acceptor-donor structures based on arylethynyl benzimidazole derivatives have been shown to exhibit optical waveguiding properties. nih.gov The ability of the imidazole ring to participate in supramolecular self-assembly can also be harnessed to create ordered nanostructures with potential applications in organic electronics. mdpi.com Additionally, imidazole-containing polymers have been explored for applications such as proton conductors in fuel cells. semanticscholar.org The fungicidal activity of N-cyano-1H-imidazole-4-carboxamide derivatives highlights another potential application area for functional molecules derived from this synthon. nih.gov

Optoelectronic Materials and Fluorescent Probes

The imidazole ring is an electron-rich π-heterocyclic system that can be integrated into larger conjugated structures to create materials with specific electronic and photophysical properties. researchgate.net The utility of this compound in this field lies in its ability to act as a precursor for extended π-conjugated systems, which are fundamental to the function of optoelectronic materials and fluorescent probes.

Imidazole derivatives are key components in various luminescent materials. researchgate.netresearchgate.net The molecular architecture allows for the tuning of optoelectronic properties and can enhance the thermal stability of the final material. researchgate.net Synthetic fluorescent compounds incorporating imidazoles have been investigated for their unique optical characteristics, including pH sensitivity. nih.gov The imidazole moiety can be part of a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT), a critical process for tuning the emission wavelengths of fluorescent probes. nih.gov The ethynyl group on the synthon is particularly suited for Sonogashira coupling reactions, which efficiently link the imidazole core to other aromatic systems, thereby extending the π-conjugation and modifying the photoluminescence properties. This strategy allows for the rational design of fluorescent probes that can target specific cellular organelles or respond to changes in their chemical environment. nih.govmdpi.com

Table 1: Characteristics of Imidazole-Based Fluorescent Probes This table is based on the general properties of imidazole derivatives in fluorescent applications.

FeatureDescriptionRelevance of this compound
Tunable EmissionEmission wavelengths can be modified by altering substituents on the imidazole ring or by extending the π-conjugated system. This allows for the creation of probes for a wide range of the visible spectrum. nih.govThe ethynyl group enables straightforward extension of the π-system via coupling reactions, directly impacting emission color and properties.
Environmental SensitivityImidazole-based fluorophores can exhibit sensitivity to environmental factors such as pH and polarity, making them useful as chemical sensors. nih.govThe imidazole core provides the basis for this sensitivity, which can be incorporated into more complex sensor molecules.
High Quantum YieldsCertain imidazole derivatives, when incorporated into rigid and planar structures, can display high fluorescence quantum yields, approaching unity in some cases. researchgate.netServes as a foundational block for building highly efficient fluorophores.
BiocompatibilityThe imidazole motif is present in many biological molecules, and probes based on this scaffold can be designed for low cytotoxicity and use in live-cell imaging. nih.govProvides a biocompatible core for the development of probes for biological applications.

Organic Semiconductors and Conjugated Polymers

Organic semiconductors are materials that form the active layer in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are typically composed of π-conjugated polymers, where electrons are delocalized along the polymer backbone. The incorporation of heterocyclic units like imidazole into these polymers is a strategy used to modulate their electronic properties, such as charge carrier mobility and energy levels (HOMO/LUMO). researchgate.net

This compound is an ideal monomer for the synthesis of such polymers. The terminal alkyne functionality allows for its participation in polymerization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira–Hagihara or Stille coupling), to form the main chain of a conjugated polymer. acs.orgrsc.orgnih.gov The imidazole unit integrated into the polymer backbone can influence the material's properties by acting as an electron-donating moiety and affecting the polymer's planarity and intermolecular packing, which are crucial for efficient charge transport. beilstein-journals.orgacs.org The synthesis of polymers containing fused imidazole skeletons has been shown to yield materials with good solubility and thermal stability, which are important for solution-based processing of electronic devices. acs.orgrsc.org

Table 2: Imidazole in Conjugated Polymers for Organic Semiconductors This table summarizes the role and effect of incorporating imidazole units into conjugated polymers.

Polymer PropertyEffect of Imidazole IncorporationSynthetic Utility of this compound
Electronic PropertiesThe electron-rich nature of the imidazole ring can raise the HOMO energy level of the polymer. It can be part of a donor-acceptor architecture to tune the bandgap. beilstein-journals.orgnih.govActs as a monomer that introduces a well-defined electronic unit into the polymer backbone.
SolubilityAppropriate functionalization of the imidazole nitrogen (after Boc deprotection) can enhance the solubility of the resulting polymer in common organic solvents, facilitating device fabrication. acs.orgThe Boc group allows for post-polymerization modification to tune physical properties.
Thermal StabilityThe robust heterocyclic imidazole ring can contribute to the overall thermal stability of the polymer, which is critical for the long-term operational stability of organic electronic devices. researchgate.netProvides a thermally stable heterocyclic unit for creating robust polymer backbones.
MorphologyThe imidazole unit can influence inter-chain interactions and solid-state packing, which directly impacts charge carrier mobility in thin films. acs.orgThe defined geometry of the synthon helps control the polymer's structural regularity.

Contributions to Chemical Library Design and Combinatorial Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of molecules, known as chemical libraries. nih.govuomustansiriyah.edu.iqajrconline.org These libraries are then screened for biological activity to identify new drug leads. The success of combinatorial synthesis relies on the use of efficient, high-yielding, and versatile chemical reactions that can reliably connect molecular building blocks.

Utilization for Diverse Molecular Scaffolds and Chemical Space Exploration

This compound is an exemplary building block for combinatorial library synthesis due to its terminal alkyne group. This group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry". nih.gov Click chemistry reactions are characterized by their high yields, simple reaction conditions, tolerance of a wide range of functional groups, and the formation of inoffensive byproducts. nih.gov

By reacting this compound with a diverse collection of organic azides, a library of 1,4-disubstituted 1,2,3-triazole-linked imidazoles can be synthesized in a parallel format. nih.gov This approach allows for a systematic exploration of the chemical space around the imidazole scaffold. Each unique azide introduces a different substituent (R-group), leading to a library of compounds with varied steric and electronic properties, which is essential for mapping structure-activity relationships (SAR) in drug discovery. uzh.ch

Table 3: Generation of Molecular Diversity via CuAAC Reaction This table illustrates how a library of diverse scaffolds can be generated from this compound.

Input 1 (Synthon)Input 2 (Azide Reagent, R-N₃)Resulting ScaffoldSource of Diversity
This compoundBenzyl Azide1-Boc-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-imidazoleAromatic/hydrophobic group
This compound1-Azido-3-propanol1-Boc-4-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)-1H-imidazoleAliphatic chain with H-bond donor
This compoundEthyl 2-azidoacetateEthyl 2-(4-(1-Boc-1H-imidazol-4-yl)-1H-1,2,3-triazol-1-yl)acetateEster functionality, H-bond acceptor
This compound4-Azidoaniline1-Boc-4-(1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl)-1H-imidazoleAromatic amine, basic group

Development of Bioisosteric Replacements Featuring 1,2,3-Triazole Linkers

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one functional group with its bioisostere is a common strategy to improve a drug candidate's potency, selectivity, or pharmacokinetic properties. The 1,4-disubstituted 1,2,3-triazole ring, readily formed via the CuAAC reaction, is a widely recognized and successful bioisostere of the trans-amide bond. nih.govresearchgate.netresearchgate.net

The reaction of this compound with an organic azide provides a direct route to molecules where a triazole ring serves as a stable linker, mimicking the spatial and electronic arrangement of an amide. nih.govresearchgate.net Unlike amide bonds, which are susceptible to enzymatic hydrolysis, the triazole ring is chemically robust and resistant to metabolic degradation. nih.gov Furthermore, the triazole can participate in hydrogen bonding and dipole-dipole interactions similar to an amide, potentially preserving key binding interactions with a biological target. researchgate.net This bioisosteric replacement has been applied to discover novel GPR88 agonists and inhibitors of other protein targets. nih.govacs.org

Table 4: Comparison of trans-Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Bioisostere

Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole
Structure-CO-NH-Five-membered aromatic ring with three nitrogen atoms
GeometryPlanar, with a bond angle of ~120°. The distance between substituents is similar to that of the triazole. researchgate.netPlanar aromatic ring. Mimics the steric arrangement of the trans-amide. nih.govresearchgate.net
Hydrogen BondingCarbonyl oxygen is an H-bond acceptor; N-H is an H-bond donor.Nitrogen atoms (N2, N3) can act as H-bond acceptors; the C5-H can act as a weak H-bond donor. researchgate.net
Dipole MomentPossesses a significant dipole moment.Has a large dipole moment, contributing to its ability to engage in similar electrostatic interactions. researchgate.net
Metabolic StabilitySusceptible to hydrolysis by proteases and amidases.Highly stable and resistant to both enzymatic and chemical degradation. nih.gov

Spectroscopic and Computational Characterization of 1 Boc 4 Ethynyl 1h Imidazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-Boc-4-ethynyl-1H-imidazole. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the atomic connectivity can be established.

The 1D NMR spectra provide foundational information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The protons on the imidazole (B134444) ring (H-2 and H-5) are anticipated to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The ethynyl (B1212043) proton (H-7) is expected to resonate as a sharp singlet around 3.0-3.5 ppm. The nine equivalent protons of the tert-butyl group of the Boc protector will yield a large, sharp singlet in the upfield region, typically around 1.6 ppm, due to the shielding effect of the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. The carbonyl carbon of the Boc group is expected at the most downfield position, around 148-150 ppm. The quaternary carbon of the Boc group should appear around 85 ppm, while the methyl carbons will be found further upfield at approximately 28 ppm. rsc.org The imidazole ring carbons (C-2, C-4, and C-5) typically resonate between 115 and 140 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the range of 70-90 ppm. mdpi.com Due to tautomerization in some imidazole systems, certain carbon signals can be broad or difficult to detect in solution-state NMR. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. For N-substituted imidazoles, the nitrogen atoms of the ring have distinct chemical shifts. N-alkylation typically shifts the resonance of the substituted nitrogen downfield. ipb.pt The N-1 nitrogen, bonded to the electron-withdrawing Boc group, and the N-3 nitrogen would have characteristic chemical shifts that can confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
H-2¹H~7.8 - 8.0Singlet (s)
H-5¹H~7.5 - 7.7Singlet (s)
H-7¹H~3.1 - 3.4Singlet (s)
-C(CH₃)₃¹H~1.6Singlet (s)
C-2¹³C~138 - 140-
C-4¹³C~120 - 125-
C-5¹³C~118 - 122-
C-6 (C≡CH)¹³C~80 - 85-
C-7 (C≡C H)¹³C~75 - 80-
C=O (Boc)¹³C~148 - 150-
C (CH₃)₃ (Boc)¹³C~85 - 87-
-C(C H₃)₃ (Boc)¹³C~28-

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the imidazole protons (H-2 and H-5) and the ethynyl proton (H-7), as they are separated by more than three bonds, reinforcing their assignment as singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. Key correlations would include:

H-2 with C-2

H-5 with C-5

H-7 with C-7

The methyl protons of the Boc group with their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D technique for this molecule, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the distinct functional groups. Expected key HMBC correlations include:

From the Boc methyl protons to the Boc quaternary carbon and the carbonyl carbon, confirming the tert-butoxycarbonyl group.

From the imidazole proton H-5 to carbons C-4 and C-2, as well as to the ethynyl carbons C-6 and C-7, definitively placing the ethynyl group at the C-4 position.

From the ethynyl proton H-7 to the imidazole carbon C-4 and the terminal alkyne carbon C-6.

From the imidazole proton H-2 to carbons C-5 and C-4.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiPurpose
HSQC ¹H-2 ↔ ¹³C-2Confirms direct C-H bond at position 2
¹H-5 ↔ ¹³C-5Confirms direct C-H bond at position 5
¹H-7 ↔ ¹³C-7Confirms direct C-H bond of the ethynyl group
HMBC ¹H-5 ↔ ¹³C-4, ¹³C-6Confirms connectivity of imidazole ring to ethynyl group
¹H-7 ↔ ¹³C-4, ¹³C-6Confirms position of the ethynyl group
¹H-2 ↔ ¹³C-4, ¹³C-5Confirms imidazole ring structure
¹H (Boc) ↔ ¹³C=O (Boc)Confirms Boc group structure

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Ethynyl Group: The most characteristic vibrations are the ≡C-H stretch, which appears as a strong, sharp band around 3300 cm⁻¹ in the IR spectrum, and the C≡C triple bond stretch, which is typically found in the 2100-2150 cm⁻¹ region. mdpi.com

Boc Group: The carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl protecting group gives rise to a very strong and distinct absorption band in the IR spectrum, typically around 1750 cm⁻¹.

Imidazole Ring: The aromatic imidazole ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1500-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ethynyl (-C≡CH)≡C-H Stretch~3300Strong, Sharp
Ethynyl (-C≡C H)C≡C Stretch~2120Weak to Medium
Boc (-C=O)C=O Stretch~1750Strong
Imidazole RingC=N, C=C Stretches1500 - 1600Medium
Boc (-C(CH₃)₃)C-H Stretch2950 - 2990Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₂N₂O₂), the exact mass is 192.0899 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is highly predictable for Boc-protected compounds. doaj.org Key fragmentation pathways include:

Loss of isobutylene (B52900): A characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) to give a carbamic acid intermediate, resulting in a prominent [M - 56]⁺ peak. doaj.org

Loss of the tert-butyl radical: Cleavage of the tert-butyl group results in a [M - 57]⁺ peak.

Loss of the Boc group: The most common pathway is the loss of the entire Boc group (100 Da) through the elimination of both isobutylene and carbon dioxide, leading to the formation of the 4-ethynyl-1H-imidazole cation at m/z 92. doaj.org

Table 4: Predicted Mass Spectrometry Fragments

m/z Value (Predicted)Fragment IonDescription
192[C₁₀H₁₂N₂O₂]⁺Molecular Ion (M⁺)
136[C₆H₆N₂O₂]⁺[M - C₄H₈]⁺ (Loss of isobutylene)
135[C₆H₅N₂O₂]⁺[M - C₄H₉]⁺ (Loss of tert-butyl radical)
92[C₅H₄N₂]⁺[M - C₅H₈O₂]⁺ (Loss of Boc group)
57[C₄H₉]⁺tert-butyl cation

Electronic Spectroscopy (UV/Visible) and Photophysical Property Determination

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The spectrum is dominated by π → π* transitions associated with the conjugated system of the imidazole ring and the ethynyl substituent. Unsubstituted imidazole in aqueous solution shows a characteristic absorption peak around 209 nm. researchgate.net The presence of the ethynyl group at the C-4 position extends the π-conjugation, which is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to the parent imidazole. The Boc group, not being part of the chromophore, is expected to have a minimal effect on the absorption wavelength.

Table 5: Predicted UV/Visible Absorption Data

ChromophoreElectronic TransitionExpected λ_max (nm)
Ethynyl-imidazoleπ → π*220 - 250

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing and predicting experimental data. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data:

Calculate NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) to aid in the assignment of complex experimental spectra. nih.gov

Simulate vibrational (IR and Raman) spectra by calculating harmonic frequencies, which can be scaled to match experimental values and assist in vibrational mode assignment. researchgate.net

Analyze Electronic Properties:

Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Calculate the HOMO-LUMO energy gap, which is related to the molecule's electronic reactivity and corresponds to the lowest energy electronic transition observed in UV-Vis spectroscopy. nih.gov

Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, identifying potential sites for electrophilic and nucleophilic attack.

Table 6: Applications of DFT Calculations for Characterization

Calculation TypeInformation ObtainedRelevance
Geometry OptimizationBond lengths, angles, conformationProvides the most stable 3D structure
Frequency CalculationVibrational modes and intensitiesAids in assigning experimental IR/Raman spectra
NMR Chemical Shift Calculation (GIAO)¹H, ¹³C, ¹⁵N chemical shiftsCorroborates experimental NMR assignments
Frontier Molecular Orbital (FMO) AnalysisHOMO, LUMO energies and distributionsExplains electronic transitions and reactivity
Molecular Electrostatic Potential (MEP)Electron density mappingIdentifies reactive sites on the molecule

Geometry Optimization and Conformational Landscape Analysis

The initial step in the computational characterization of this compound involves geometry optimization to determine its most stable three-dimensional structure. nih.gov This process computationally identifies the lowest energy conformation by calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For imidazole derivatives, DFT methods, often with basis sets like B3LYP/6-311++G(d,p), are commonly employed to achieve accurate structural predictions. nih.govresearchgate.netnih.gov

Conformational analysis is crucial for molecules with rotatable bonds, such as the bond connecting the bulky tert-butoxycarbonyl (Boc) group to the imidazole ring. By systematically rotating this bond and calculating the potential energy at each step, a conformational landscape can be mapped. This analysis identifies the global minimum energy conformer as well as any local minima and the energy barriers that separate them. nih.gov For similar N-substituted imidazoles, these barriers are typically found to be relatively low, suggesting conformational flexibility at room temperature. nih.gov

Table 1: Predicted Geometric Parameters for Optimized this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures. Actual values would require specific computation.

ParameterValue
Bond Length N1-C(Boc)~1.40 Å
Bond Length C4-C(ethynyl)~1.43 Å
Bond Length C≡C(ethynyl)~1.21 Å
Angle C2-N1-C5~108.5°
Dihedral Angle C2-N1-C(Boc)-O~180° (for planar conformer)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbitals (HOMO-LUMO) The electronic properties are primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov For imidazole derivatives, this gap is a key factor in determining their bioactivity through intermolecular charge transfer. irjweb.com

Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. irjweb.com In a typical MEP map of an N-Boc-imidazole derivative, negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the Boc group and the nitrogen atom at position 3 of the imidazole ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, marking them as sites susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures.

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.0 eV
Dipole Moment~ 2.5 D

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV/Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic parameters, which are essential for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are typically compared with experimental data to confirm the molecular structure. For imidazole derivatives, DFT calculations have shown good correlation with observed spectra. researchgate.net

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated theoretically. These computations help in assigning specific vibrational modes to the observed absorption bands. researchgate.net For this compound, characteristic frequencies would include the C≡C stretch of the ethynyl group, C=O stretch of the Boc group, and various C-N and C=C stretching modes within the imidazole ring.

UV/Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to UV/Vis absorption maxima (λmax). nih.gov The calculations can identify the nature of these transitions, such as π→π* or n→π*, which are characteristic of conjugated systems like the ethynyl-imidazole core.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures.

SpectroscopyParameterPredicted Value
¹H NMRδ (H on C2)~ 7.8 ppm
¹³C NMRδ (C=O of Boc)~ 148 ppm
IRν(C≡C)~ 2150 cm⁻¹
IRν(C=O)~ 1750 cm⁻¹
UV/Visλmax (π→π*)~ 250 nm

Energetic and Thermodynamic Considerations in Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as click chemistry reactions involving the ethynyl group or deprotection of the Boc group, DFT can be used to model the entire reaction pathway. researchgate.netarkat-usa.org

By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined. These include the activation energy (Ea), which governs the reaction rate, and the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), which determine the reaction's spontaneity and equilibrium position. This information is vital for understanding reaction feasibility, optimizing conditions, and predicting potential side products. For instance, calculations can clarify the mechanism of Boc-group cleavage under specific conditions, explaining why it is stable to certain reagents but labile to others. researchgate.netarkat-usa.org

Future Perspectives and Emerging Research Directions for 1 Boc 4 Ethynyl 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies for Ethynyl-Imidazole Systems

The imperative for environmentally benign chemical processes has catalyzed a shift towards sustainable synthetic strategies. For ethynyl-imidazole systems like 1-Boc-4-ethynyl-1H-imidazole, future research will likely pivot from traditional, often harsh, synthetic methods to greener alternatives. Key areas of development are anticipated to include microwave-assisted synthesis, solvent-free reaction conditions, and the use of eco-friendly catalysts.

Microwave-assisted organic synthesis (MAOS) has demonstrated considerable advantages in the synthesis of imidazole (B134444) derivatives, offering accelerated reaction times, improved yields, and enhanced purity of products. The application of MAOS to the synthesis of ethynyl-imidazoles could significantly reduce energy consumption and the use of volatile organic solvents. Furthermore, the development of solvent-free or "neat" reaction conditions, where reactants are mixed without a solvent, represents a significant step towards process intensification and waste reduction.

The exploration of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), is another promising avenue. These materials can offer high catalytic activity and selectivity, coupled with the ease of separation and recyclability, thereby minimizing catalyst waste and contamination of the final product. Biocatalysis, employing enzymes to mediate specific transformations, also presents an exciting frontier for the sustainable synthesis of functionalized imidazoles, potentially offering unparalleled selectivity under mild reaction conditions.

Synthetic MethodologyKey AdvantagesPotential for Ethynyl-Imidazole Synthesis
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yieldsEfficient construction of the imidazole core and introduction of the ethynyl (B1212043) group.
Solvent-Free Reactions Reduced solvent waste, simplified work-up"Neat" condensation reactions for imidazole ring formation.
Heterogeneous Catalysis Catalyst recyclability, reduced wasteUse of zeolites or MOFs for cyclization and functionalization steps.
Biocatalysis High selectivity, mild reaction conditionsEnzymatic resolution of intermediates or direct functionalization.

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

The ethynyl moiety of this compound is a gateway to a rich and diverse chemical space, much of which remains to be explored. While established reactions such as Sonogashira coupling and "click" chemistry provide reliable methods for C-C and C-N bond formation, a deeper investigation into less conventional reactivity patterns could unlock novel molecular scaffolds.

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending the molecular framework from the ethynyl group of this compound. nih.govresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. nih.gov Copper-free Sonogashira variants have also been developed, addressing concerns about copper toxicity in certain applications. researchgate.net

Beyond these well-trodden paths, the exploration of cycloaddition reactions involving the ethynyl group as a dienophile or dipolarophile could lead to the synthesis of novel fused heterocyclic systems. Furthermore, the development of cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, would significantly enhance synthetic efficiency and atom economy. For instance, a sequence initiated by a Sonogashira coupling, followed by an intramolecular cyclization, could provide rapid access to complex polycyclic aromatic systems containing the imidazole nucleus.

Advanced Applications in Responsive Materials and Nanoscience

The unique electronic and coordination properties of the imidazole ring, combined with the versatile reactivity of the ethynyl group, position this compound as a valuable building block for the creation of advanced materials.

Responsive Materials: Imidazole-containing polymers are known to exhibit stimuli-responsive behavior, particularly to changes in pH. The imidazole moiety can be protonated or deprotonated, leading to changes in polymer conformation and solubility. This property can be harnessed to create "smart" materials for applications such as drug delivery, where a therapeutic agent is released in response to the acidic microenvironment of a tumor. The ethynyl group of this compound provides a convenient handle for polymerization or for grafting onto other polymer backbones.

Nanoscience: In the realm of nanoscience, imidazole derivatives have been employed as stabilizing ligands for gold nanoparticles (AuNPs). The nitrogen atoms of the imidazole ring can coordinate to the surface of AuNPs, providing stability and a platform for further functionalization. The ethynyl group offers a site for the attachment of targeting moieties, imaging agents, or therapeutic payloads, leading to the development of multifunctional nanoprobes and theranostic agents.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. The imidazole ring is a common structural motif in MOF ligands due to its excellent coordination ability. The incorporation of an ethynyl group into the ligand structure, as in this compound, opens up possibilities for post-synthetic modification of the MOF through reactions of the alkyne. This could allow for the tuning of the MOF's properties, such as its porosity, catalytic activity, or sensing capabilities. Imidazole-based MOFs have shown promise as sensors for metal ions and organic molecules. nih.govdntb.gov.ua

Application AreaRole of this compoundPotential Impact
Responsive Polymers Monomer for pH-responsive polymersSmart drug delivery systems, biosensors.
Functionalized Nanoparticles Stabilizing and functionalizing ligand for AuNPsTargeted cancer therapy, diagnostic imaging.
Metal-Organic Frameworks Building block for functional MOFsGas storage, catalysis, chemical sensing. nih.govdntb.gov.ua

Integration with Automated Synthesis, Flow Chemistry, and Machine Learning in Chemical Design

The convergence of synthetic chemistry with automation, robotics, and artificial intelligence is heralding a new era of accelerated discovery and optimization. This compound and its derivatives are well-suited to be integrated into these modern workflows.

Automated Synthesis and Flow Chemistry: Automated synthesis platforms, including robotic systems, can significantly increase the throughput of chemical reactions, enabling the rapid generation of libraries of imidazole derivatives for screening. nih.govnih.gov Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.gov The synthesis of functionalized imidazoles has been successfully demonstrated in flow, and this approach could be readily adapted for the synthesis and subsequent functionalization of this compound. nih.gov

Predict the properties of novel derivatives, guiding the selection of the most promising candidates for synthesis.

Optimize reaction conditions for its synthesis and functionalization, leading to improved yields and reduced waste.

Design novel imidazole-based molecules with desired biological activities or material properties through generative models.

TechnologyApplication to this compoundFuture Outlook
Automated Synthesis High-throughput synthesis of derivative libraries. nih.govnih.govAccelerated screening for drug discovery and materials science.
Flow Chemistry Safe, scalable, and reproducible synthesis and functionalization. nih.govOn-demand manufacturing of imidazole-based compounds.
Machine Learning Prediction of properties, optimization of reactions, de novo design. researchgate.netresearchgate.netAI-driven discovery of novel drugs and materials. communityjameel.org

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the Boc protecting group to 4-ethynyl-1H-imidazole, and how is the reaction monitored for completion?

  • The Boc group (tert-butoxycarbonyl) is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in anhydrous THF or DCM). The ethynyl group’s sensitivity requires inert atmospheres to prevent oxidation. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via ¹H NMR by observing the disappearance of the NH proton (~12–13 ppm) and the appearance of Boc-related peaks (e.g., tert-butyl at ~1.3 ppm) .

Q. How can spectroscopic and crystallographic methods validate the structure of 1-Boc-4-ethynyl-1H-imidazole?

  • ¹H/¹³C NMR identifies key functional groups: the ethynyl proton (δ ~2.5–3.5 ppm) and Boc tert-butyl carbons (δ ~28–30 ppm). IR spectroscopy confirms C≡C stretching (~2100–2260 cm⁻¹) and Boc carbonyl (C=O, ~1690–1750 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths and angles, ensuring correct stereochemistry and absence of side reactions (e.g., ethynyl group oxidation) .

Advanced Research Questions

Q. What experimental design considerations minimize Boc deprotection during functionalization of the ethynyl group?

  • The ethynyl group’s reactivity in cross-coupling (e.g., Sonogashira) or click chemistry requires mild conditions to avoid acid/base-mediated Boc cleavage. Catalytic systems like Pd(PPh₃)₄/CuI in THF at 25–40°C minimize side reactions. Solvent choice (e.g., DMF vs. acetonitrile) and pH control (neutral to slightly basic) are critical. Post-reaction, Boc stability is confirmed via TLC and HPLC-MS .

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for imidazole derivatives?

  • Discrepancies (e.g., unexpected bond lengths in X-ray vs. DFT calculations) may arise from crystal packing effects or dynamic motion in solution. Use SHELXL refinement to assess thermal parameters and electron density maps. Validate with solid-state NMR or computational methods (e.g., DFT optimization). For example, in , hydrogen bonding in the crystal lattice caused deviations in phenolic O-H bond lengths compared to solution-phase data .

Q. What methodologies optimize the synthesis of this compound derivatives under catalytic conditions?

  • Catalyst selection is pivotal. For example, Raney nickel in hydrogenation avoids dehalogenation side reactions observed with Pd/C . Copper(I)/2-pyridonate systems enable efficient homocoupling of ethynyl groups without Boc cleavage . Solvent optimization (e.g., ethanol vs. water) and temperature control (45–60°C) improve yields, as shown in imidazole cyclization studies .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory reactivity observations in Boc-protected imidazoles under basic vs. acidic conditions?

  • The Boc group is labile under acidic conditions (e.g., TFA) but stable in mild bases. Contradictions arise if base strength exceeds thresholds (e.g., NaOH > 0.1 M). Use pH-controlled experiments with buffered systems (e.g., phosphate buffer, pH 7–8) and monitor via in situ IR or HPLC . For example, highlights NaOH-induced decomposition during imidazole recyclization, necessitating weaker bases like Na₂CO₃ .

Q. What analytical approaches distinguish regioisomers or tautomeric forms in Boc-ethynyl imidazole derivatives?

  • NOESY/ROESY NMR identifies spatial proximity of substituents to differentiate regioisomers. VT-NMR (variable temperature) detects tautomeric shifts (e.g., 1H-imidazole vs. 4H-imidazole tautomers). X-ray crystallography provides definitive assignments, as demonstrated in for 4-substituted imidazoles .

Methodological Best Practices

  • Crystallography : Use SHELX software for refinement and validation, particularly for imidazole ring planarity and substituent orientation .
  • Synthesis : Prioritize inert conditions (argon/glovebox) for ethynyl stability.
  • Characterization : Combine multiple techniques (e.g., NMR, IR, X-ray) to cross-validate functional groups and structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.